molecular formula C13H16N2O3 B13454300 methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B13454300
M. Wt: 248.28 g/mol
InChI Key: QANZHTDVGPRGEI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the construction of the indole ring followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by acting as a ligand for certain proteins, thereby affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure but with different functional groups.

    Serotonin: A neurotransmitter derived from tryptophan, with a similar indole core.

    Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.

Uniqueness

Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and amino acid side chain differentiate it from other indole derivatives, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3

InChI Key

QANZHTDVGPRGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N

Origin of Product

United States

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